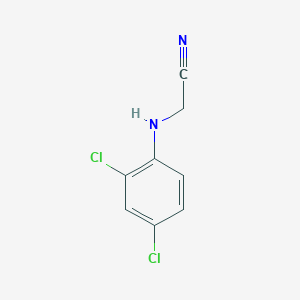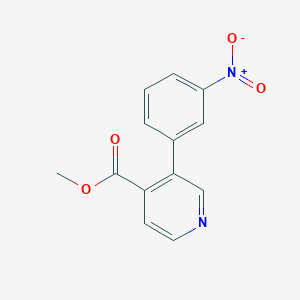
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a nitrophenyl group attached to the isonicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-nitrobenzaldehyde with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 3-(3-aminophenyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may exhibit biological activities that are of interest in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, the reduction product, Methyl 3-(3-aminophenyl)isonicotinate, could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isonicotinate moiety may facilitate binding to specific targets, enhancing the compound’s efficacy in various applications.
Comparación Con Compuestos Similares
Methyl isonicotinate: Similar structure but lacks the nitrophenyl group.
Methyl nicotinate: Contains a nicotinic acid moiety instead of isonicotinic acid.
Methyl 3-nitroisonicotinate: Similar structure but with the nitro group directly attached to the isonicotinate moiety.
Uniqueness: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both the nitrophenyl and isonicotinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
344450-39-1 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
methyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)11-5-6-14-8-12(11)9-3-2-4-10(7-9)15(17)18/h2-8H,1H3 |
Clave InChI |
RAHGDTWPIYJWDJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


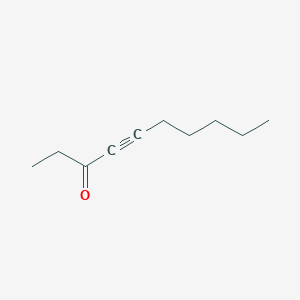

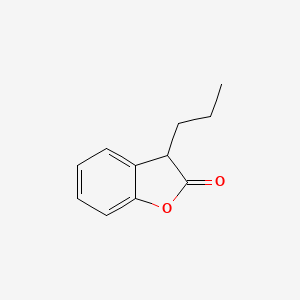
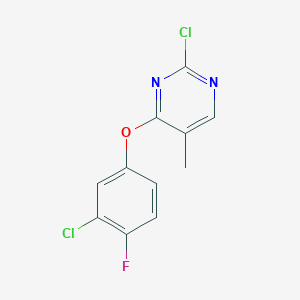



![2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole](/img/structure/B8691308.png)
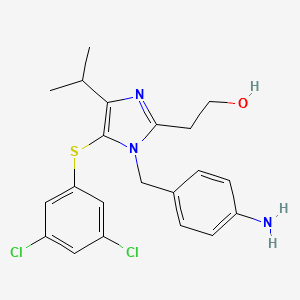
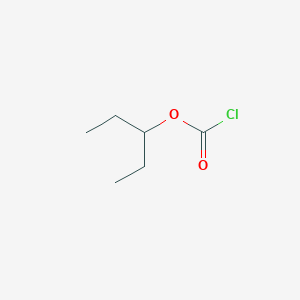
![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
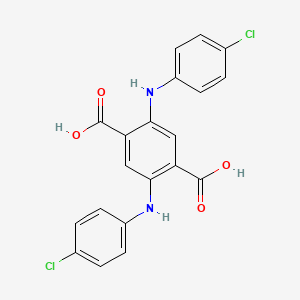
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)
